molecular formula C22H28Cl2N2O4 B15184307 3-Benzofurancarboxylic acid, 4-((dimethylamino)methyl)-5-hydroxy-2-((N-methylanilino)methyl)-, ethyl ester, dihydrochloride CAS No. 85388-74-5

3-Benzofurancarboxylic acid, 4-((dimethylamino)methyl)-5-hydroxy-2-((N-methylanilino)methyl)-, ethyl ester, dihydrochloride

Cat. No.: B15184307
CAS No.: 85388-74-5
M. Wt: 455.4 g/mol
InChI Key: YZCXUVHQBZXIPI-UHFFFAOYSA-N
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Description

3-Benzofurancarboxylic acid, 4-((dimethylamino)methyl)-5-hydroxy-2-((N-methylanilino)methyl)-, ethyl ester, dihydrochloride is a complex organic compound belonging to the benzofuran class. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzofurancarboxylic acid, 4-((dimethylamino)methyl)-5-hydroxy-2-((N-methylanilino)methyl)-, ethyl ester, dihydrochloride typically involves multi-step organic reactions. The process begins with the formation of the benzofuran core, followed by the introduction of various functional groups through substitution and addition reactions. Common reagents used in these reactions include dimethylamine, methylaniline, and ethyl alcohol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Benzofurancarboxylic acid, 4-((dimethylamino)methyl)-5-hydroxy-2-((N-methylanilino)methyl)-, ethyl ester, dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve specific temperatures, pH levels, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-Benzofurancarboxylic acid, 4-((dimethylamino)methyl)-5-hydroxy-2-((N-methylanilino)methyl)-, ethyl ester, dihydrochloride has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-tumor and antibacterial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzofurancarboxylic acid, 4-((dimethylamino)methyl)-5-hydroxy-2-((N-methylanilino)methyl)-, ethyl ester, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzofurancarboxylic acid, 4-((dimethylamino)methyl)-5-hydroxy-2-((N-methylanilino)methyl)-, ethyl ester, dihydrochloride is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its combination of dimethylamino, methylanilino, and ethyl ester groups makes it particularly versatile for various applications .

Properties

CAS No.

85388-74-5

Molecular Formula

C22H28Cl2N2O4

Molecular Weight

455.4 g/mol

IUPAC Name

ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-[(N-methylanilino)methyl]-1-benzofuran-3-carboxylate;dihydrochloride

InChI

InChI=1S/C22H26N2O4.2ClH/c1-5-27-22(26)21-19(14-24(4)15-9-7-6-8-10-15)28-18-12-11-17(25)16(20(18)21)13-23(2)3;;/h6-12,25H,5,13-14H2,1-4H3;2*1H

InChI Key

YZCXUVHQBZXIPI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN(C)C)CN(C)C3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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